molecular formula C10H14N2 B8515874 2-(1-Methyl-3-pyrrolidinyl)pyridine

2-(1-Methyl-3-pyrrolidinyl)pyridine

Cat. No. B8515874
M. Wt: 162.23 g/mol
InChI Key: SJDKGBVMQRIWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-3-pyrrolidinyl)pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(1-methylpyrrolidin-3-yl)pyridine

InChI

InChI=1S/C10H14N2/c1-12-7-5-9(8-12)10-4-2-3-6-11-10/h2-4,6,9H,5,7-8H2,1H3

InChI Key

SJDKGBVMQRIWJB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Pyridinyl phenoxazine (13 mg, 0.1181 mmol), 2-(2-aminoethyl)-1-methylpyrrolidine (22 ul, 0.1518 mmol) and aluminum chloride (27 mg, 0.2025 mmol) were mixed in anhydrous dichloromethane (1 ml) and stirred for 1 h. The mixture was then evaporated to a residue which was washed with saturated aqueous sodium potassium tartaric acid. The mixture was then extracted with 3×10 ml dichloromethane and the extracts dried (Na2SO4) and evaporated. The compound was then isolated using preparative thin layer chromatography (Al2O3, 3% MeOH in dichloromethane) to yield the 4-pyridinyl methylpyrrolidine (11 mg) as a yellow solid.
Name
4-Pyridinyl phenoxazine
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
22 μL
Type
reactant
Reaction Step One
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.